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carbaldehyde

Cat. No.: B1387754 Get Quote

The Electronic Landscape: 1H- vs. 2H-Indazole
Tautomers
The indazole ring exists as two primary tautomers: 1H-indazole and 2H-indazole. The position

of the proton on either nitrogen atom fundamentally alters the electronic distribution within the

bicyclic system, which in turn modulates the reactivity of the C4-aldehyde.

Stability: Thermochemical studies and computational models have consistently shown that

the 1H-form is thermodynamically more stable than the 2H-form by approximately 3.2-3.6

kcal/mol.[4] Consequently, 1H-indazole-4-carbaldehyde is the predominant isomer under

most reaction conditions.

Electronic Influence:

In the 1H-tautomer, the N1 nitrogen acts as a pyrrole-type nitrogen, donating its lone pair

into the aromatic system. This increases electron density on the benzene portion of the

scaffold.

In the 2H-tautomer, the N2 nitrogen is a pyridine-type, and its lone pair is orthogonal to the

π-system. This isomer generally results in a more electron-deficient benzene ring

compared to the 1H-tautomer.
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The electrophilicity of the aldehyde's carbonyl carbon is directly influenced by these electronic

effects. An electron-donating ring system (as in the 1H-tautomer) can slightly reduce the partial

positive charge on the carbonyl carbon, making it marginally less reactive towards nucleophiles

compared to an aldehyde on a more electron-deficient ring.

Caption: Tautomeric equilibrium between 1H- and 2H-indazole-4-carbaldehyde.

Reactivity at the Aldehyde Functionality
The aldehyde group is a cornerstone of chemical transformations, readily participating in

nucleophilic additions and condensations.

Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes with absolute

control over the double bond's position, a significant advantage over elimination reactions.[5]

Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[6] The

aldehyde on the indazole ring is fully compatible with this transformation.[1]

Table 1: Comparison of Common Aldehyde Transformations
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Reaction Reagents Product Type
Experimental
Insight

Wittig Olefination
Ph₃P=CHR (Wittig

Ylide)
Alkene

Highly reliable for

C=C bond formation.

Tolerates various

functional groups on

the indazole ring.[7]

Reduction NaBH₄, MeOH Primary Alcohol

A standard, high-

yielding reaction to

produce indazol-4-

ylmethanol, a useful

intermediate.

Reductive Amination R₂NH, NaBH(OAc)₃
Secondary/Tertiary

Amine

A crucial

transformation in

medicinal chemistry

for introducing amine

functionalities for

property modulation.

Grignard Reaction RMgBr, THF Secondary Alcohol

Effective for

introducing alkyl or

aryl groups, though

requires protection of

the N-H proton first.

Experimental Protocol: Wittig Olefination of 1H-Indazole-
4-carbaldehyde
This protocol describes the synthesis of 4-(prop-1-en-1-yl)-1H-indazole using a stabilized Wittig

ylide.

Causality: The choice of a stabilized ylide (e.g., from ethyl

(triphenylphosphoranylidene)acetate) is often preferred for its ease of handling and its

tendency to produce the thermodynamically more stable E-alkene, simplifying purification. The

reaction is typically run under an inert atmosphere to prevent degradation of the ylide.
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Ylide Formation (if not using a stable ylide):

To a flame-dried, argon-purged round-bottom flask, add ethyltriphenylphosphonium

bromide (1.1 eq) and suspend in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK)

(1.05 eq) dropwise.

Allow the mixture to stir at room temperature for 1 hour, during which the characteristic

color of the ylide should appear.

Olefination:

Dissolve 1H-indazole-4-carbaldehyde (1.0 eq) in anhydrous THF in a separate flask under

argon.

Slowly add the aldehyde solution to the ylide suspension at 0 °C via cannula.

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by

TLC.

Work-up and Purification:

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the target alkene.
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Caption: Experimental workflow for the Wittig reaction.

Reactivity at the Indazole Core
The nitrogen atoms of the indazole ring are also key centers of reactivity, particularly for N-

functionalization and as part of the scaffold in cross-coupling reactions.

N-Functionalization: Alkylation and Acylation
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The N-H proton of indazole can be readily removed by a base, creating a nucleophilic

indazolide anion. The subsequent alkylation or acylation can occur at either N1 or N2.

Regioselectivity: While 2H-indazoles are stronger bases, the N1 position is often more

sterically accessible and its anion is stabilized differently through resonance.[4] The choice of

solvent and counter-ion can influence the N1/N2 selectivity. For instance, polar aprotic

solvents like DMF often favor N1 alkylation, while nonpolar solvents may favor N2.

Application: Selective N-functionalization is critical in drug design. For example, in the

synthesis of the CCR4 antagonist precursors, the indazole nitrogen is alkylated with 3-

cyanobenzyl chloride in the presence of KOH in DMSO.[8]

Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is an indispensable tool for forming C-C bonds, particularly in the

synthesis of biaryl compounds common in medicinal chemistry.[9][10] A halo-indazole-4-

carbaldehyde is an excellent substrate for this reaction.

Causality: The reaction requires a palladium(0) catalyst, a base, and a boronic acid or ester

coupling partner.[11][12] The base (e.g., Cs₂CO₃, K₂CO₃) is crucial for activating the boronic

acid to facilitate the transmetalation step in the catalytic cycle.[11] The choice of ligand on the

palladium catalyst is critical for stabilizing the active species and promoting efficient oxidative

addition and reductive elimination.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data for Characterization
Accurate characterization is essential to confirm the structure and purity of reaction products.

NMR spectroscopy is the primary tool for this purpose.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for an Indazole-4-carbaldehyde Scaffold

(Note: Shifts are approximate and can vary based on solvent and substituents. Data is inferred

from similar structures.)[1][13][14]
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Atom
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

Notes

CHO ~10.2 - 10.5 ~187 - 192

The aldehyde proton

is highly deshielded

and appears far

downfield.

N-H >13.0 (broad) -

The acidic proton is

often very broad and

may exchange with

solvent.

H3 ~8.2 - 8.5 ~140 - 145

Proton at the C3

position of the

pyrazole ring.

H5, H6, H7 ~7.2 - 8.0 ~110 - 130

Aromatic protons on

the benzene ring, with

coupling patterns

dependent on

substitution.

Conclusion
The reactivity of indazole-4-carbaldehyde isomers is a tale of electronic subtlety. While the 1H-

tautomer is the dominant and generally studied species, its electronic properties—conferred by

the pyrrole-like N1—govern the behavior of the crucial C4-aldehyde group. This aldehyde

serves as a versatile entry point for a host of transformations, from olefination to reductive

amination, which are fundamental to modern drug synthesis. Furthermore, the indazole core

itself, through N-functionalization and cross-coupling reactions, provides a robust platform for

building molecular complexity. A thorough understanding of these comparative reactivities

enables the medicinal chemist to strategically and efficiently harness the power of the indazole

scaffold in the quest for novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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